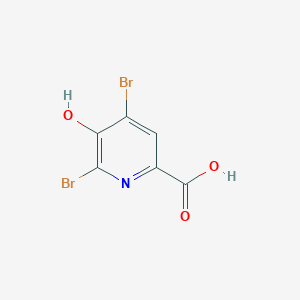

4,6-Dibromo-5-hydroxypicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQSHVQNOSITQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613772 | |

| Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64354-26-3 | |

| Record name | 4,6-Dibromo-5-hydroxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64354-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dibromo-5-hydroxypicolinic Acid

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4,6-dibromo-5-hydroxypicolinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The synthesis commences with the readily available 5-hydroxypicolinic acid and proceeds through a two-step sequence of esterification and subsequent bromination, followed by hydrolysis to yield the target compound. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying reaction mechanisms, and key considerations for process optimization and safety. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The pyridine ring, coupled with a carboxylic acid at the 2-position, provides a scaffold that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity. The introduction of halogen and hydroxyl substituents can profoundly influence the physicochemical properties of these molecules, such as their acidity, lipophilicity, and ability to engage in hydrogen bonding and other non-covalent interactions. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

This compound, in particular, presents a unique combination of functional groups that make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

The Synthetic Pathway: A Two-Step Approach

The most direct and efficient pathway for the synthesis of this compound involves a two-step process starting from 5-hydroxypicolinic acid. This strategy is predicated on the initial protection of the carboxylic acid functionality via esterification, followed by the regioselective bromination of the electron-rich pyridine ring, and concluding with the deprotection (hydrolysis) of the ester to furnish the desired carboxylic acid.

Overall Synthetic Scheme

The synthesis can be visualized as follows:

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Esterification of 5-Hydroxypicolinic Acid

Objective: To protect the carboxylic acid group of 5-hydroxypicolinic acid as a methyl ester, thereby preventing unwanted side reactions during the subsequent bromination step.

Materials:

-

5-Hydroxypicolinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or thionyl chloride)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 5-hydroxypicolinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-hydroxypicolinate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Bromination and Hydrolysis

Objective: To introduce two bromine atoms at the 4- and 6-positions of the pyridine ring and subsequently hydrolyze the methyl ester to obtain the final product.

Materials:

-

Methyl 5-hydroxypicolinate (from Step 1)

-

Bromine

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium thiosulfate (aqueous solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

To a stirred solution of methyl 5-hydroxypicolinate (1.0 eq) in water (approximately 20 mL per gram of ester), slowly add bromine (2.0-2.2 eq) from a dropping funnel at room temperature.[1]

-

Continue stirring the mixture until the color of the bromine disappears, indicating its consumption.[1]

-

The solid precipitate of methyl 4,6-dibromo-5-hydroxypicolinate is then collected by filtration.[1]

-

Wash the solid with cold water to remove any unreacted starting materials and inorganic byproducts.[1]

-

The crude ester is then suspended in a mixture of water and concentrated hydrochloric acid.

-

The suspension is heated to reflux for 2-4 hours to effect hydrolysis of the methyl ester.

-

Upon cooling, the this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

-

If necessary, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Mechanistic Insights and Rationale

Esterification

The Fischer esterification is a classic acid-catalyzed reaction. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The use of an excess of methanol and the removal of water can drive the equilibrium towards the product side.

Electrophilic Aromatic Substitution: Bromination

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the hydroxyl group at the 5-position is a powerful activating group. The lone pairs on the hydroxyl oxygen increase the electron density of the ring, particularly at the ortho and para positions (positions 4 and 6 relative to the hydroxyl group). This directing effect facilitates the electrophilic attack by bromine at these positions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity.

Acid-Catalyzed Hydrolysis

The final step is the acid-catalyzed hydrolysis of the methyl ester. Protonation of the carbonyl oxygen of the ester increases its electrophilicity, allowing for nucleophilic attack by water. A series of proton transfers and the elimination of methanol yield the desired carboxylic acid. This reaction is essentially the reverse of the Fischer esterification and is driven to completion by the presence of a large excess of water.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 5-Hydroxypicolinic acid | |

| Intermediate | Methyl 5-hydroxypicolinate | |

| Final Product | This compound | |

| Brominating Agent | Bromine (Br₂) | [1] |

| Solvent for Bromination | Water | [1] |

| Hydrolysis Conditions | Acid-catalyzed (e.g., HCl) | |

| Typical Yield (Ester) | 67% (for methyl 4,6-dibromo-5-hydroxypicolinate) | [1] |

Safety Considerations

-

Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. In case of skin contact, wash the affected area immediately with copious amounts of water.

-

Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with care and appropriate PPE. Always add acid to water, never the other way around, to avoid exothermic reactions.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the esterification of 5-hydroxypicolinic acid followed by bromination and subsequent hydrolysis. This guide provides a robust experimental framework and a detailed understanding of the underlying chemical principles. The procedures outlined herein can be adapted and optimized by researchers to suit their specific laboratory conditions and scale requirements, paving the way for the further exploration of this and related compounds in various scientific disciplines.

References

Sources

physicochemical properties of 4,6-Dibromo-5-hydroxypicolinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dibromo-5-hydroxypicolinic Acid

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid heterocyclic core, decorated with multiple reactive functional groups—a carboxylic acid, a phenolic hydroxyl group, and two bromine atoms—provides a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these groups allows for selective chemical modifications, making it an attractive starting point for generating libraries of compounds for biological screening.

Primarily classified as a "Protein Degrader Building Block," this molecule is of particular interest to researchers in the field of targeted protein degradation, such as those developing Proteolysis-targeting chimeras (PROTACs).[1] The ability to functionalize the scaffold at multiple points is critical for linking to E3 ligase handles and target protein binders, a key requirement in PROTAC design.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the core , outlines robust experimental protocols for its characterization, and discusses its relevance in contemporary pharmaceutical science.

Core Physicochemical Data

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is the first step in rational drug design and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4,6-dibromo-5-hydroxypyridine-2-carboxylic acid | [3][4] |

| CAS Number | 64354-26-3 | [3][5][6][7] |

| Molecular Formula | C₆H₃Br₂NO₃ | [3][5] |

| Molecular Weight | 296.90 g/mol | [1][3][5] |

| Canonical SMILES | BrC1=C(C(=CC(C(O)=O)=N1)Br)O | [3][8] |

| InChI Key | KAQSHVQNOSITQB-UHFFFAOYSA-N | [3][4][8] |

| Appearance | Likely a solid (e.g., crystalline powder) | Inferred |

| Storage | Store at 2-8°C for long-term stability | [8] |

Structural Analysis and Property Causality

The arrangement of functional groups on the pyridine ring governs the molecule's electronic properties, acidity, solubility, and reactivity.

Acidity and pKa Estimation

The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH).

-

Carboxylic Acid Proton: A typical benzoic acid has a pKa of approximately 4.2.[9] In this molecule, the acidity of the carboxylic acid is significantly increased (pKa is lowered) due to the strong inductive electron-withdrawing effects of the two bromine atoms and the electronegative nitrogen atom within the aromatic ring. These groups stabilize the resulting carboxylate anion, favoring dissociation.

-

Phenolic Proton: A typical phenol has a pKa of about 10.[9] Similar to the carboxylic acid, the acidity of the hydroxyl group is enhanced by the electron-withdrawing bromine substituents and the pyridine nitrogen.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability. This compound has a mixed character:

-

Polar Features: The carboxylic acid, hydroxyl group, and pyridine nitrogen are capable of hydrogen bonding, imparting some affinity for polar solvents.

-

Nonpolar Features: The dibrominated aromatic ring is hydrophobic and bulky, which limits aqueous solubility.

Consequently, the compound is expected to be poorly soluble in water but should exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol or ethanol. This solubility profile is common for complex organic molecules used in high-throughput screening libraries.

Thermal Properties (Melting & Boiling Point)

Specific experimental data for melting and boiling points are not consistently reported.[1][8] However, based on its structure, we can make the following expert assessments:

-

Melting Point: The ability to form strong intermolecular hydrogen bonds via its carboxylic acid and hydroxyl groups, combined with its rigid structure, suggests it is a crystalline solid with a relatively high melting point. It is likely to decompose upon melting.

-

Boiling Point: Like most complex carboxylic acids, this compound is expected to decompose at high temperatures before it can boil at atmospheric pressure.

Protocols for Analytical Characterization

To ensure scientific integrity, every batch of a compound used in research and development must be rigorously characterized to confirm its identity and purity. The following are standard, self-validating protocols for this purpose.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for polar compounds and allows for observation of exchangeable -OH and -COOH protons).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation:

-

¹H NMR: Expect a single singlet in the aromatic region (around 8-9 ppm) for the lone proton on the pyridine ring. Broad singlets for the acidic OH and COOH protons will also be present, with chemical shifts that can vary depending on concentration and residual water.

-

¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The carbons bonded to bromine and oxygen will also have characteristic chemical shifts.

-

Workflow Diagram:

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. mdpi.com [mdpi.com]

- 3. angenesci.com [angenesci.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 64354-26-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 64354-26-3 [chemicalbook.com]

- 8. This compound,64354-26-3-Amadis Chemical [amadischem.com]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

An In-depth Technical Guide to the Solubility of 4,6-Dibromo-5-hydroxypicolinic Acid in Organic Solvents

Introduction

4,6-Dibromo-5-hydroxypicolinic acid (CAS No. 64354-26-3) is a halogenated pyridine derivative with a molecular structure suggesting potential applications in medicinal chemistry, materials science, and as a complex building block in organic synthesis.[1][2][3] The compound's utility in these fields is fundamentally linked to its solubility profile. Understanding how, and to what extent, it dissolves in various organic solvents is a critical first step for any application, from designing reaction conditions to formulating it for biological screening.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both understand the theoretical underpinnings of this compound's solubility and to practically determine it. We will explore its physicochemical properties, provide a robust, step-by-step protocol for quantitative solubility determination, and discuss the analytical methodologies required for accurate measurement.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful starting point.

Key Structural Features of this compound:

-

Picolinic Acid Core: The pyridine ring containing a carboxylic acid at position 2 is polar and capable of acting as both a hydrogen bond donor (from the carboxylic acid's -OH group) and acceptor (the nitrogen atom in the ring and the carbonyl oxygen).

-

Hydroxyl Group (-OH): This group at position 5 is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar solvents.

-

Bromo Groups (-Br): The two bromine atoms at positions 4 and 6 are large, electron-withdrawing, and increase the molecule's overall molecular weight (296.90 g/mol ).[3] They contribute to van der Waals forces and can participate in halogen bonding. Their presence increases the compound's density and can reduce solubility in less polar solvents.

-

Acidity: The carboxylic acid function imparts acidic character, suggesting that solubility will be dramatically enhanced in basic solutions through salt formation.[4][5]

Expected Solubility Trends:

Based on these features, we can predict a general solubility profile:

-

High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds and have high dielectric constants, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether, as these solvents cannot effectively solvate the polar functional groups of the molecule.

The following table can be used to record experimentally determined solubility data.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | |

| Dimethylformamide (DMF) | Polar Aprotic | High | |

| Methanol (MeOH) | Polar Protic | Moderate | |

| Ethanol (EtOH) | Polar Protic | Moderate | |

| Acetone | Polar Aprotic | Moderate-Low | |

| Acetonitrile (ACN) | Polar Aprotic | Low | |

| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Low | |

| Dichloromethane (DCM) | Halogenated | Low | |

| Toluene | Non-polar Aromatic | Very Low | |

| Hexanes | Non-polar Aliphatic | Very Low |

Experimental Protocol for Quantitative Solubility Determination

This section details a robust "shake-flask" method, a gold-standard thermodynamic approach, to determine the equilibrium solubility of this compound.[6]

Safety Precautions

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[7][8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

The compound is classified as a skin and eye irritant.[9] In case of contact, rinse the affected area thoroughly with water.[7][9]

-

Consult the Safety Data Sheet (SDS) for complete handling and disposal information before beginning any work.[7][8][9]

Workflow for Solubility Determination

The following diagram illustrates the overall experimental workflow.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

1. Preparation of Saturated Solutions: a. Accurately weigh approximately 10 mg of this compound into a 2 mL glass vial. The key is to have an excess of solid. b. Using a calibrated pipette, add 1.0 mL of the desired organic solvent to the vial. c. Securely cap the vial. d. Prepare vials for each solvent to be tested in triplicate for statistical validity.

2. Equilibration: a. Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). b. Agitate the slurries for 24 hours. This duration is typically sufficient for the solution to reach thermodynamic equilibrium. A visual check should confirm that excess solid remains.

3. Phase Separation: a. After equilibration, remove the vials and allow the excess solid to settle. b. To separate the saturated supernatant from the undissolved solid, either: i. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Filtration is often preferred to ensure complete removal of particulates.

4. Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated pipette. b. Dilute this aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A 100-fold dilution is a common starting point.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the concentration of dissolved aromatic compounds like this picolinic acid derivative.[10][11][12]

1. Preparation of Standards: a. Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). b. From this stock, create a series of calibration standards by serial dilution into the mobile phase. A typical concentration range might be 1 µg/mL to 100 µg/mL.

2. HPLC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic solvent. For example, 0.1% Formic Acid in Water (A) and Acetonitrile (B).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Detection: UV absorbance at a wavelength of maximum absorbance (λmax), likely around 210 nm for the carboxyl group or a higher wavelength due to the substituted aromatic ring.[12]

- Column Temperature: 30°C.

3. Analysis and Calculation: a. Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995. b. Inject the diluted samples from the solubility experiment. c. Determine the concentration of the diluted sample using the calibration curve. d. Calculate the original solubility in the solvent using the following formula:

Logical Framework for Method Selection

The choice of experimental parameters is guided by the physicochemical nature of the analyte.

Caption: Rationale for selecting the experimental methodology.

Conclusion

By following the robust shake-flask method coupled with a precise HPLC-UV analytical procedure, researchers can confidently generate high-quality, reproducible solubility data. This information is indispensable for advancing the use of this compound in drug discovery, chemical synthesis, and materials science, enabling rational solvent selection for reactions, purifications, and formulation development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1981). Determination of solubility: A laboratory experiment.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879-889.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Guidechem. (n.d.). This compound 64354-26-3 wiki.

- Yoshida, H., & Nakajima, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4848.

- Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.

- ChemicalBook. (2023, July 3). This compound.

- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet for 3,5-Dibromo-4-hydroxybenzoic acid.

- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.

- TCI Chemicals. (2025, March 27). Safety Data Sheet for 5-Bromo-6-hydroxynicotinic Acid.

- Angene Chemical. (2021, May 1). Safety Data Sheet for 4-Bromo-6-chloropicolinic acid.

- Fisher Scientific. (2025, December 20). Safety Data Sheet for 6-hydroxypicolinic acid.

- BLD Pharm. (n.d.). This compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 64354-26-3 [chemicalbook.com]

- 3. 64354-26-3|this compound|BLD Pharm [bldpharm.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Theoretical and Spectroscopic Deep Dive into 4,6-Dibromo-5-hydroxypicolinic Acid: A Guide for Advanced Research

Introduction: The Scientific Interest in Substituted Picolinic Acids

Picolinic acid, a simple pyridine-based carboxylic acid, and its derivatives represent a class of compounds with significant importance across various scientific disciplines, most notably in medicinal chemistry and agrochemicals.[1][2] The strategic placement of different functional groups on the pyridine ring can dramatically alter the molecule's electronic properties, steric profile, and biological activity. Halogenated picolinic acids, in particular, are of growing interest due to the unique properties imparted by halogen atoms, such as their ability to form halogen bonds, which can be a powerful tool in drug design.[3][4] This guide focuses on a specific, yet under-documented derivative: 4,6-Dibromo-5-hydroxypicolinic acid. We will explore its known characteristics and delve into a comprehensive theoretical framework for its advanced study, providing researchers with the necessary tools to unlock its potential.

Molecular Profile: this compound

This compound (CAS No. 64354-26-3) is a poly-substituted pyridine derivative with a molecular formula of C6H3Br2NO3 and a molecular weight of approximately 296.90 g/mol .[5][6][7] The presence of two bromine atoms, a hydroxyl group, and a carboxylic acid group on the pyridine ring suggests a molecule with a rich potential for chemical modification and diverse intermolecular interactions.

| Property | Value | Source |

| CAS Number | 64354-26-3 | [5][6] |

| Molecular Formula | C6H3Br2NO3 | [5][6] |

| Molecular Weight | 296.90 g/mol | [5][6] |

| IUPAC Name | 4,6-dibromo-5-hydroxypyridine-2-carboxylic acid | [6] |

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of this compound can be approached through various routes, often starting from more readily available pyridine precursors. Commercial suppliers suggest its synthesis from 5-hydroxy-pyridine-2-carboxylic acid methyl ester.[8] Furthermore, patent literature reveals its role as a key intermediate in the preparation of more complex molecules, such as 4-alkoxy-3-hydroxypicolinic acids, which have potential applications as herbicides.[9][10] These patents often start from furfural and proceed through a series of steps including cyano-amination, bromination-rearrangement, and subsequent functional group manipulations.[9][10]

A generalized synthetic workflow, based on the available literature, can be conceptualized as follows:

Caption: A typical workflow for DFT analysis of a small molecule.

Predicted Spectroscopic Signature

Based on the functional groups present in this compound and data from related compounds, we can predict its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a limited number of signals due to the highly substituted nature of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group, as well as the electron-donating effect of the hydroxyl group. The formation of salts or changes in pH can significantly alter the chemical shifts. [11]* ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the electronegative bromine, oxygen, and nitrogen atoms are expected to appear at lower fields (higher ppm values).

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.5 - 9.0 | 110 - 160 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad) | 160 - 180 |

| Phenolic (Ar-OH) | 5.0 - 10.0 (broad) | - |

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectrum of this compound will be characterized by the stretching and bending modes of its functional groups.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| O-H (Phenolic) | 3600 - 3200 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretching |

| C-Br | 700 - 500 | Stretching |

The presence of strong intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups could lead to significant broadening and shifting of the O-H and C=O stretching bands. [12]

Potential Applications and Future Research Directions

The structural motifs within this compound suggest several avenues for future research and application.

-

Agrochemicals: As indicated by patent literature, this molecule is a valuable intermediate for the synthesis of novel herbicides. [1][2][9][10]Further derivatization could lead to the discovery of new compounds with enhanced herbicidal activity and selectivity.

-

Medicinal Chemistry: The picolinic acid scaffold is present in numerous biologically active compounds. [13]The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly being exploited in drug design to enhance binding affinity and selectivity for protein targets. [3][4]In vitro biological screening of this compound and its derivatives against various targets (e.g., kinases, proteases) could reveal novel therapeutic leads. [14][15][16]* Materials Science: Halogenated organic molecules can serve as building blocks for functional materials with interesting electronic and optical properties. The potential for this molecule to self-assemble through hydrogen and halogen bonding could be explored for the development of novel crystalline materials.

Conclusion

This compound is a molecule with significant untapped potential. While detailed experimental characterization is still lacking in the public domain, this guide provides a comprehensive theoretical framework to guide future research. By combining computational modeling with targeted synthesis and spectroscopic analysis, the scientific community can begin to fully elucidate the properties and potential applications of this intriguing compound.

References

-

Angene Chemical. This compound(CAS# 64354-26-3). [Link]

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- This compound.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]

-

ResearchGate. Raman spectra of picolinic acid at the indicated pH values. [Link]

- Google Patents. WO2012052410A1 - Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides.

-

NIH. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC. [Link]

- Vibrational analysis of the low resolution absorption spectra of BrClCS and Br2CS.

- Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- Google Patents. WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids.

-

NIH. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC. [Link]

- Applic

-

NIH. Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one - PMC. [Link]

-

ResearchGate. Vibrational Analysis of Acid Derivatives. [Link]

-

NIH. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem. [Link]

-

NIH. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. [Link]

-

ResearchGate. Strong intramolecular hydrogen bonds. Part I. Vibrational frequencies of the OH group in some picolinic acid N-oxides predicted from DFT calculated potentials and located in the infrared spectra. [Link]

-

ResearchGate. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]

-

MDPI. Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. [Link]

-

ARVO Journals. Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs | IOVS. [Link]

-

ResearchGate. Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. [Link]

-

ResearchGate. Molecular structure, vibrational analysis, hyperpolarizability and NBO analysis of 3-methyl-picolinic acid using SQM calculations | Request PDF. [Link]

-

OUCI. Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 1-(4-fluorobenzyl)-5-bromolindolin-2,3‑dione. [Link]

-

ResearchGate. Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. [Link]

-

NIH. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC. [Link]

-

NIH. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

-

PubMed Central. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC. [Link]

-

ResearchGate. Molecular Structure, Vibrational Analysis, Hyperpolarizability and NBO Analysis of 3-Methyl-Picolinic Acid Using SQM Calculations | Request PDF. [Link]

-

ResearchGate. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID | Request PDF. [Link]

-

Frontiers. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. [Link]

Sources

- 1. WO2012052410A1 - Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides - Google Patents [patents.google.com]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective [mdpi.com]

- 5. bldpharm.com [bldpharm.com]

- 6. angenesci.com [angenesci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids - Google Patents [patents.google.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data for 4,6-Dibromo-5-hydroxypicolinic Acid: A Technical Guide

Introduction to 4,6-Dibromo-5-hydroxypicolinic Acid

This compound is a halogenated derivative of picolinic acid, a pyridine carboxylic acid. The presence of two bromine atoms, a hydroxyl group, and a carboxylic acid group on the pyridine ring is expected to give rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted spectroscopic data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton and the acidic protons of the hydroxyl and carboxylic acid groups.

-

Aromatic Region: The pyridine ring has one remaining proton at the 3-position. Its chemical shift will be influenced by the deshielding effects of the electronegative nitrogen atom and the surrounding bromine and hydroxyl groups. A singlet is expected in the range of δ 7.5 - 8.0 ppm .

-

Acidic Protons: The protons of the carboxylic acid and hydroxyl groups are exchangeable and their chemical shifts can be broad and concentration-dependent. The carboxylic acid proton is expected to appear as a broad singlet at δ 12.0 - 14.0 ppm , while the hydroxyl proton will likely be a broad singlet in the range of δ 5.0 - 7.0 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the six distinct carbon environments in the molecule.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbon bearing the carboxylic acid group (C2) is expected around δ 165-170 ppm . The carbons attached to bromine (C4 and C6) will be in the range of δ 110-125 ppm . The carbon with the hydroxyl group (C5) is anticipated around δ 150-155 ppm , and the carbon at the 3-position is expected in the region of δ 120-130 ppm .

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.5 - 8.0 (s) | 120 - 130 |

| C-2 | - | 165 - 170 |

| C-4 | - | 110 - 125 |

| C-5 | - | 150 - 155 |

| C-6 | - | 110 - 125 |

| -COOH | 12.0 - 14.0 (br s) | ~170 |

| -OH | 5.0 - 7.0 (br s) | - |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-Br bonds.

Predicted IR Spectrum

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 |

| C=C, C=N (Aromatic Ring) | Stretching | 1550-1650 |

| C-O (Phenolic) | Stretching | 1200-1300 |

| C-Br | Stretching | 500-650 |

The broadness of the O-H stretching bands is due to hydrogen bonding. The C=O stretching frequency is a strong and sharp band, characteristic of carboxylic acids.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

A Technical Guide to the Quantum Chemical Analysis of 4,6-Dibromo-5-hydroxypicolinic Acid

Executive Summary

Picolinic acid and its derivatives represent a class of compounds with significant utility in medicinal chemistry and materials science, primarily due to their role as effective chelating agents for various metal ions.[1][2][3] The specific electronic and structural properties of these molecules, dictated by substituent effects, are paramount to their function. This technical guide presents a comprehensive, first-principles workflow for the quantum chemical characterization of 4,6-Dibromo-5-hydroxypicolinic acid. We leverage Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic properties, providing a foundational methodology for researchers in drug development and computational chemistry. This document moves beyond a simple recitation of steps, offering a rationale for methodological choices and a framework for interpreting the resulting data to predict chemical reactivity and behavior.

Introduction: The Convergence of a Priori Calculation and Molecular Design

The predictive power of computational chemistry is a cornerstone of modern molecular science. For drug development professionals, the ability to accurately model a molecule's geometry, electronic landscape, and potential interaction sites a priori accelerates discovery and reduces empirical overhead. This compound is a molecule of interest due to the combined electronic influence of its electron-withdrawing bromine substituents, the hydrogen-bonding capabilities of its hydroxyl and carboxylic acid groups, and the coordinating pyridine nitrogen.

This guide establishes a robust computational protocol to dissect these features. We will detail the theoretical underpinnings of our chosen methods, provide a replicable step-by-step workflow, and analyze the results to derive chemically meaningful insights.

Foundational Theory & Methodological Selection: Building a Validated Computational Model

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the theoretical method and basis set.[4] For a molecule like this compound, with its heavy atoms and potential for significant non-covalent interactions, this choice is critical.

The Engine: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[5] It recasts the complex many-electron wavefunction problem into one based on the electron density, a more manageable variable.[5] The core of a DFT calculation lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.

Justification for Functional Selection: ωB97X-D

For systems involving halogenated aromatic rings, a nuanced approach to the XC functional is required. We recommend the ωB97X-D functional. Here's the causality:

-

Long-Range Correction (ω): The 'ω' signifies that it is a long-range corrected functional. This is vital for accurately describing intramolecular interactions, such as the potential hydrogen bond between the 5-hydroxy and the 2-carboxylic acid groups.

-

Dispersion Correction (-D): The '-D' indicates the inclusion of an empirical dispersion correction. This term accounts for van der Waals forces, which are crucial for describing interactions involving heavy, polarizable atoms like bromine.[6] Studies have shown that functionals like ωB97X-D provide excellent performance for the thermodynamic properties of brominated aromatic hydrocarbons.[6]

Basis Set Selection: def2-TZVP

A basis set is the set of mathematical functions used to build the molecular orbitals.[7] For molecules containing heavy elements like bromine, the choice is non-trivial.

-

Karlsruhe "def2" Sets: The Karlsruhe "def2" series of basis sets are well-regarded for their consistency across a large portion of the periodic table.[8]

-

Triple-Zeta Valence with Polarization (TZVP): We select the def2-TZVP basis set.

-

Triple-Zeta (TZ): It uses three separate functions to describe each valence atomic orbital, providing significant flexibility to accurately model the electron distribution.

-

Valence (V): It treats the core electrons with a minimal set of functions to reduce computational cost, which is a reasonable approximation for most chemical properties.

-

Polarization (P): It includes functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). These are essential for describing the anisotropic distortion of atomic orbitals upon bond formation and are critical for molecules with polar bonds and lone pairs.[7][8]

-

Simulating Reality: The Polarizable Continuum Model (PCM) for Solvation

Reactions and biological processes occur in solution, not in a vacuum. The solvent can significantly influence molecular geometry and properties. We employ the Polarizable Continuum Model (PCM) to account for these effects.[5][9] PCM models the solvent as a continuous dielectric medium that becomes polarized by the solute's electric field, providing a computationally efficient yet effective way to incorporate bulk solvent effects.[10]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the complete characterization of the target molecule. Each step builds upon the last, ensuring a logically sound and verifiable result.

Step 1: Initial Structure Generation

Construct an initial 3D model of this compound using any standard molecular builder (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles. The precise initial geometry is not critical as the optimization step will locate the energy minimum.

Step 2: Gas-Phase Geometry Optimization

The first step is to find the most stable structure of the isolated molecule.

-

Protocol: Perform a full geometry optimization using the selected level of theory (ωB97X-D/def2-TZVP).

-

Causality: This calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, locating a stationary point on the potential energy surface.

-

Validation: The optimization must converge to a true minimum. This is confirmed in the next step.

Step 3: Vibrational Frequency Analysis

This is a critical validation step.

-

Protocol: At the optimized geometry from Step 2, perform a vibrational frequency calculation at the same level of theory.

-

Causality & Validation: This calculation computes the second derivatives of the energy with respect to atomic positions.[11] A true energy minimum will have zero imaginary frequencies.[11][12] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a higher-order saddle point, meaning the structure is not a stable minimum and requires re-optimization.[12]

Step 4: Solvated-Phase Re-optimization

To model the molecule in a realistic environment (e.g., water), re-optimize the structure including the solvent model.

-

Protocol: Using the validated gas-phase geometry as a starting point, perform a second geometry optimization using the ωB97X-D/def2-TZVP level of theory with the PCM solvation model (specifying water, ε ≈ 78.4).

-

Causality: The solute's charge distribution will polarize the solvent continuum, which in turn alters the solute's geometry and energy. This is particularly important for the carboxylic acid and hydroxyl groups.

-

Validation: A subsequent frequency calculation in the solvated phase should also yield zero imaginary frequencies to confirm a true minimum in the solvent environment.

Analysis of Molecular Properties: From Data to Insight

With a validated structure, we can now extract a wealth of chemical information.

Structural and Thermodynamic Properties

The optimized geometry provides key structural parameters (bond lengths, angles, dihedrals). The frequency calculation also yields crucial thermodynamic data, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[11]

Electronic Structure Analysis

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights regions prone to nucleophilic attack.[13] The HOMO-LUMO energy gap is a proxy for chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. Red regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is invaluable for predicting sites of non-covalent interactions.

Quantifying Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs (a "natural Lewis structure").[14] Its key output for our purposes is the second-order perturbation theory analysis, which quantifies the stabilization energy, E(2), associated with donor-acceptor interactions.

For this compound, we hypothesize an intramolecular hydrogen bond between the lone pair of the carboxylic acid's carbonyl oxygen (donor) and the anti-bonding orbital of the adjacent hydroxyl group's O-H bond (acceptor), or vice-versa. NBO analysis can confirm and quantify this interaction.[15] An E(2) value greater than 2.0 kcal/mol is typically indicative of a significant hydrogen bonding interaction.[14]

Predicting Reactivity: Conceptual DFT

Conceptual DFT provides a framework for quantifying global and local reactivity from the electronic structure.[16][17] These descriptors are powerful tools for predicting how a molecule will behave in a chemical reaction.

-

Global Descriptors: These describe the molecule's overall reactivity.[18]

-

Chemical Hardness (η): Resistance to change in electron distribution.

-

Electronic Chemical Potential (μ): The tendency of electrons to escape the system.

-

Global Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.[19]

-

-

Local Descriptors (Fukui Functions): These pinpoint the most reactive sites within the molecule.[20] The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons changes. By condensing this function to individual atoms, we can determine:

-

fk+: Site most susceptible to nucleophilic attack .

-

fk-: Site most susceptible to electrophilic attack .

-

Data Summary and Presentation

All quantitative data should be summarized for clarity and comparison.

Table 1: Core Computational Parameters

| Parameter | Value/Method | Rationale |

|---|---|---|

| Theory | Density Functional Theory (DFT) | Balances accuracy and computational cost. |

| XC Functional | ωB97X-D | Includes long-range and dispersion corrections.[6] |

| Basis Set | def2-TZVP | Flexible triple-zeta set with polarization for heavy atoms.[8] |

| Solvation Model | PCM (Solvent: Water) | Accounts for bulk solvent effects on structure and energy.[9] |

| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages. |

Table 2: Key Calculated Molecular Properties (Illustrative)

| Property | Gas Phase | Solvated (Water) | Units |

|---|---|---|---|

| Total Electronic Energy | Value | Value | Hartrees |

| Gibbs Free Energy | Value | Value | Hartrees |

| Dipole Moment | Value | Value | Debye |

| HOMO Energy | Value | Value | eV |

| LUMO Energy | Value | Value | eV |

| HOMO-LUMO Gap | Value | Value | eV |

Table 3: Conceptual DFT Reactivity Indices (Illustrative)

| Descriptor | Value | Units |

|---|---|---|

| Chemical Hardness (η) | Value | eV |

| Electronegativity (χ) | Value | eV |

| Electrophilicity Index (ω) | Value | eV |

Conclusion

This guide has detailed a scientifically rigorous and validated workflow for the comprehensive quantum chemical analysis of this compound. By employing DFT with the ωB97X-D functional and the def2-TZVP basis set, researchers can reliably determine the molecule's optimal geometry in both gas and solvated phases. Subsequent analyses, including vibrational frequencies, NBO, and Conceptual DFT, provide a deep understanding of the molecule's stability, electronic structure, intramolecular forces, and sites of chemical reactivity. This computational protocol serves as a powerful, predictive tool for scientists in drug discovery and related fields, enabling the rational design and evaluation of picolinic acid derivatives for targeted applications.

References

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

-

Conceptual Density Functional Theory. ChemTools 0.0 documentation. Available at: [Link]

-

[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed. Available at: [Link]

-

Conceptual density functional theory based electronic structure principles. Chemical Science (RSC Publishing). DOI:10.1039/D0SC07017C. Available at: [Link]

-

The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study. MDPI. Available at: [Link]

-

Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. GeoScienceWorld. Available at: [Link]

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México. Available at: [Link]

-

Basis set (chemistry). Wikipedia. Available at: [Link]

-

Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. PMC - NIH. Available at: [Link]

-

Part 4 - Introduction to Vibrational Frequencies. atomistica.online. Available at: [Link]

-

Incorporating solvation effects into density functional theory: Calculation of absolute acidities. Semantic Scholar. Available at: [Link]

-

A DFT Investigation of Alkyne Bromination Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). PubMed Central - NIH. Available at: [Link]

-

Frequencies and Thermochemistry. Rowan Scientific. Available at: [Link]

-

Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PMC - PubMed Central. Available at: [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. Available at: [Link]

-

Functional/basis set for bromine-containing molecules? ResearchGate. Available at: [Link]

-

Proposed mechanism a DFT-calculated energy profile for the bromination... ResearchGate. Available at: [Link]

-

A DFT Investigation of Alkyne Bromination Reactions. ResearchGate. Available at: [Link]

-

Vibrational Analysis. Q-Chem 5.0 User's Manual. Available at: [Link]

-

Directionality of Inter- and Intramolecular OHO Hydrogen Bonds: DFT Study Followed by AIM and NBO Analysis. ACS Publications. Available at: [Link]

-

All-electron basis sets for heavy elements. ResearchGate. Available at: [Link]

-

Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Calculation and analysis of the harmonic vibrational frequencies in molecules at extreme pressure: Methodology and diborane as a test case. AIP Publishing. Available at: [Link]

-

Using all built-in basis sets for heavy atoms/molecules. Psi4. Available at: [Link]

-

How to do NBO analysis for hydrogen bond strength correctly? ResearchGate. Available at: [Link]

-

Natural Bond Orbitals and the Nature of the Hydrogen Bond. ACS Publications. Available at: [Link]

-

Basis Set Calculations of Heavy Atoms. MDPI. Available at: [Link]

-

DFT derived solvation models for organic compounds in alkane solvents. ScienceDirect. Available at: [Link]

-

Quantum Chemical Studies of Aromatic Substitution Reactions. kth.diva-portal.org. Available at: [Link]

-

This compound(CAS# 64354-26-3). angenechemical.com. Available at: [Link]

-

DFT derived solvation models for organic compounds in alkane solvents. ResearchGate. Available at: [Link]

-

2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry (RSC Publishing). Available at: [Link]

-

Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. arXiv. Available at: [Link]

-

A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. Available at: [Link]

-

Role of explicit solvation and level of theory in predicting the aqueous reduction potential of carbonate radical anion by DFT. RSC Publishing. Available at: [Link]

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.

-

Quantum chemistry calculations. scholarlypublications.universiteitleiden.nl. Available at: [Link]

-

Picolinic acid. Wikipedia. Available at: [Link]

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 8. Using all built-in basis sets for heavy atoms/molecules - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]

- 9. Incorporating solvation effects into density functional theory: Calculation of absolute acidities | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 12. atomistica.online [atomistica.online]

- 13. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 17. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 20. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Chemical Stability and Degradation of 4,6-Dibromo-5-hydroxypicolinic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 4,6-Dibromo-5-hydroxypicolinic acid. In the absence of direct stability studies for this specific molecule, this document synthesizes information from analogous structures and fundamental chemical principles to build a robust predictive framework. It details the anticipated effects of pH, light, oxidation, and heat on the molecule. Furthermore, this guide presents detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating HPLC-UV method, conforming to the standards outlined in the ICH Q1A(R2) guideline. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of the molecule's stability profile to ensure quality, safety, and efficacy in research and development applications.

Introduction and Molecular Profile

This compound (CAS 64354-26-3) is a halogenated pyridine derivative.[1][2] Its structure incorporates several key functional groups that dictate its reactivity and stability: a pyridine ring, a carboxylic acid, a phenolic hydroxyl group, and two bromine atoms. Understanding the interplay of these groups is critical for predicting the molecule's behavior under various environmental and process-related stresses.

Stability testing is a cornerstone of pharmaceutical development and chemical research, providing essential data on how a substance's quality changes over time under the influence of temperature, humidity, and light.[3][4] For this compound, a thorough understanding of its degradation profile is crucial for establishing appropriate storage conditions, determining re-test periods, and identifying potential impurities that may arise during its lifecycle.

This guide will first outline the molecule's key physicochemical properties. It will then delve into a systematic evaluation of its stability under hydrolytic, photolytic, oxidative, and thermal stress conditions, proposing scientifically-grounded degradation mechanisms. Finally, it will provide actionable, step-by-step protocols for researchers to empirically determine the stability of this molecule.

Physicochemical Properties and Structural Features

The stability of this compound is intrinsically linked to its molecular structure. The electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid, and the bromine atoms significantly influences the electron density of the aromatic ring, while the acidic protons of the carboxyl and hydroxyl groups dictate its pH-dependent behavior.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21432966&t=l", label=""];

// Add labels for reactive sites pos_label1 [label="Carboxylic Acid\n(pKa ~2-3, Decarboxylation)", pos="2.5,1.5!", fontsize=10]; pos_label2 [label="Phenolic Hydroxyl\n(pKa ~7-8, Oxidation)", pos="2.5,-1.5!", fontsize=10]; pos_label3 [label="C-Br Bonds\n(Photolytic Cleavage)", pos="-2.5,1.5!", fontsize=10]; pos_label4 [label="Pyridine Ring\n(Electron Deficient)", pos="-2.5,-1.5!", fontsize=10]; } enddot Figure 1: Structure and key reactive sites of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Implication for Stability |

| CAS Number | 64354-26-3 | Unique identifier for tracking and sourcing. |

| Molecular Formula | C₆H₃Br₂NO₃[5] | High halogen content suggests susceptibility to photolysis. |

| Molecular Weight | 296.9 g/mol [5] | Standard property for analytical calculations. |

| Predicted pKa₁ | ~2-3 (Carboxylic Acid) | The molecule will be ionized at neutral and basic pH, affecting solubility and reactivity. |

| Predicted pKa₂ | ~7-8 (Hydroxyl Group) | The hydroxyl group will deprotonate under basic conditions, increasing susceptibility to oxidation. |

| Appearance | Solid (predicted) | Stability assessment will primarily focus on solid-state and solution-state degradation. |

| Key Features | - Electron-deficient pyridine ring- Two bromine substituents- Acidic phenolic and carboxyl groups | The combination of these features suggests complex degradation profiles involving photolysis, oxidation, and potential decarboxylation. |

Forced Degradation and Stability Profile

Forced degradation (or stress testing) is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to elucidate its primary degradation pathways and identify likely degradation products.[] The insights gained are fundamental for developing stability-indicating analytical methods. The general principles for such studies are outlined in the ICH Q1A(R2) guideline.[3][7][8]

Hydrolytic Stability

Hydrolysis is the degradation of a substance via reaction with water. The stability of this compound in aqueous media is expected to be highly pH-dependent due to its two acidic functional groups.

-

Acidic Conditions (pH 1-3): Under strong acidic conditions, the molecule will be fully protonated. It is predicted to be relatively stable against hydrolysis, as the key functional groups (amide-like pyridine, ether-like phenol, and C-Br bonds) are not typically labile to acid-catalyzed hydrolysis under mild conditions.

-

Neutral Conditions (pH 4-8): In this range, the carboxylic acid will deprotonate to form a carboxylate. The overall stability is expected to remain high.

-

Basic Conditions (pH 9-13): At high pH, both the carboxylic acid and the phenolic hydroxyl group will be deprotonated. The resulting phenoxide is highly activated and susceptible to oxidative degradation if dissolved oxygen is present. While direct hydrolytic cleavage is not anticipated, the change in electronic state makes the molecule more reactive toward other pathways.

Photostability

Photodegradation is a highly probable degradation pathway for this molecule, given the presence of carbon-bromine bonds on an aromatic ring. Aromatic halides are known to undergo reductive dehalogenation upon exposure to UV light.[9][10]

Anticipated Mechanism: The primary mechanism is expected to be the homolytic cleavage of a C-Br bond upon absorption of UV radiation, generating a pyridinyl radical and a bromine radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or another molecule to form a mono-debrominated species. This process can continue, potentially leading to the complete removal of both bromine atoms.

Potential Degradation Products:

-

4-Bromo-5-hydroxypicolinic acid

-

6-Bromo-5-hydroxypicolinic acid

-

5-Hydroxypicolinic acid

Oxidative Stability

The 5-hydroxy (phenolic) group makes the molecule a prime target for oxidative degradation. Phenols and hydroxypyridines are readily oxidized, especially under basic conditions or in the presence of metal ions, to form quinone-like structures.[11][12] Subsequent reactions can lead to ring-opening and the formation of smaller, more polar degradation products.

Anticipated Mechanism: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the hydroxyl group can be oxidized. This process is often initiated by the formation of highly reactive hydroxyl radicals (•OH).[12] The initial oxidation product is likely a quinone-like intermediate, which is often unstable and can undergo further reactions, including polymerization or cleavage of the aromatic ring.

Potential Degradation Products:

-

Dibromo-pyridinedione derivatives

-

Ring-opened products (e.g., maleic acid, oxalic acid derivatives)[11]

-

Polymeric materials

Thermal Stability

In the solid state and in solution, the molecule's stability at elevated temperatures will be dictated by the lability of the carboxylic acid group. Aromatic carboxylic acids can undergo thermal decarboxylation (loss of CO₂) at high temperatures, although this often requires significant energy.[13]

Anticipated Mechanism: The most likely thermal degradation pathway is decarboxylation to yield 3,5-dibromo-4-hydroxypyridine. This reaction is more likely to occur at temperatures exceeding 100-150°C, especially in the solid state near its melting point. The stability of carboxylic acids can vary widely, but decarboxylation is a common endpoint.[14][15]

Potential Degradation Products:

-

3,5-Dibromo-4-hydroxypyridine

-

Charring/decomposition at very high temperatures.

Analytical Methodologies for Stability Assessment

To empirically verify the predicted degradation pathways, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[16][17]

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and test the specificity of the analytical method.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (or other suitable buffer components)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

pH meter

-

Photostability chamber (ICH Q1B compliant)

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

-